[2-(Cbz-amino)methyl]-benzoic acid
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Overview
Description
[2-(Cbz-amino)methyl]-benzoic acid: is a chemical compound that features a benzyl carbamate (Cbz) protected amino group attached to a benzoic acid moiety. This compound is often used in organic synthesis and peptide chemistry due to its ability to protect amino groups during reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(Cbz-amino)methyl]-benzoic acid typically involves the protection of an amino group on a benzoic acid derivative. This can be achieved by reacting the amino group with benzyl chloroformate (Cbz-Cl) in the presence of a base such as triethylamine (Et3N). The reaction is usually carried out in an organic solvent like dichloromethane (DCM) at room temperature.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the above synthetic route. This would require careful control of reaction conditions, including temperature, solvent choice, and stoichiometry, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The benzoic acid moiety can be oxidized to produce benzoic acid derivatives.
Reduction: : The Cbz-protected amino group can be reduced to yield the free amine.
Substitution: : The benzoic acid moiety can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: : Catalytic hydrogenation using palladium on carbon (Pd-C) and hydrogen gas (H2) is often employed.
Substitution: : Electrophilic substitution reactions can be carried out using reagents like bromine (Br2) or iodine (I2).
Major Products Formed
Oxidation: : Benzoic acid derivatives.
Reduction: : Free amine.
Substitution: : Substituted benzoic acid derivatives.
Scientific Research Applications
[2-(Cbz-amino)methyl]-benzoic acid: is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Its primary application is in the protection of amino groups during peptide synthesis, where it helps prevent unwanted side reactions. Additionally, it is used in the study of enzyme mechanisms and as a building block in the synthesis of various pharmaceuticals.
Mechanism of Action
The mechanism by which [2-(Cbz-amino)methyl]-benzoic acid exerts its effects involves the protection of the amino group, which prevents it from reacting with other reagents during synthesis. The Cbz group is stable under a variety of conditions but can be removed under acidic or hydrogenation conditions to yield the free amine.
Comparison with Similar Compounds
[2-(Cbz-amino)methyl]-benzoic acid: is similar to other compounds that feature protected amino groups, such as [2-(Boc-amino)methyl]-benzoic acid and [2-(Fmoc-amino)methyl]-benzoic acid . The primary difference lies in the type of protecting group used:
Boc (tert-butoxycarbonyl): : Removed under acidic conditions.
Fmoc (fluorenylmethyloxycarbonyl): : Removed under basic conditions.
These differences in protecting groups make each compound suitable for different synthetic applications and conditions.
Properties
IUPAC Name |
2-(phenylmethoxycarbonylaminomethyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO4/c18-15(19)14-9-5-4-8-13(14)10-17-16(20)21-11-12-6-2-1-3-7-12/h1-9H,10-11H2,(H,17,20)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDTKAACHNVNUBK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCC2=CC=CC=C2C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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